molecular formula C14H10ClFO2 B6403420 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid CAS No. 1261908-15-9

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid

Cat. No.: B6403420
CAS No.: 1261908-15-9
M. Wt: 264.68 g/mol
InChI Key: BOTARXCXICVGDQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro and a methyl group on the phenyl ring, as well as a fluorine atom on the benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid typically involves the reaction of 3-chloro-5-methylphenylboronic acid with 4-fluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro, methyl, and fluorine groups can influence its binding affinity and reactivity with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylphenylboronic acid
  • 4-Fluorobenzoic acid
  • 3-Chloro-2-methylphenol

Uniqueness

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid is unique due to the specific combination of chloro, methyl, and fluorine substituents on the aromatic rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2-(3-chloro-5-methylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-9(6-10(15)5-8)13-7-11(16)2-3-12(13)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTARXCXICVGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690327
Record name 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-15-9
Record name 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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